5-bromo-2-butoxybenzaldehyde oxime
Description
5-Bromo-2-butoxybenzaldehyde oxime is a halogenated aromatic oxime derivative characterized by a bromine substituent at the 5-position of the benzene ring, a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position, and an oxime (-CH=N-OH) functional group. For instance, 5-bromo-2-hydroxybenzaldehyde oxime (CID 135497889) has a molecular formula of C₇H₆BrNO₂ and adopts an (E)-configuration around the C=N bond, as indicated by the SMILES string and InChIKey in .
Properties
IUPAC Name |
(NE)-N-[(5-bromo-2-butoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-3-6-15-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8,14H,2-3,6H2,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBXZPRDMVNZQN-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-bromo-2-butoxybenzaldehyde oxime with structurally analogous oximes, emphasizing substituent effects:
Key Observations :
- Substituent Position : Bromine at the 5-position (vs. 2- or 3-position in other analogs) influences electronic and steric properties. For example, 5-bromo-2-hydroxybenzaldehyde oxime exhibits stronger intramolecular hydrogen bonding compared to 3-bromobenzaldehyde oxime , which lacks ortho-substituent interactions .
- Alkoxy vs. Hydroxy Groups: The butoxy group in the target compound likely increases solubility in non-polar solvents compared to hydroxylated analogs like 5-bromo-2-hydroxybenzaldehyde oxime, which forms hydrogen-bonded dimers .
- Toxicity Profile : Brominated oximes generally exhibit moderate toxicity. For instance, 3-bromobenzaldehyde oxime is classified as harmful (H302) and irritant (H315/H319), similar to aliphatic oximes like 4-methylpentan-2-one oxime .
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